molecular formula C21H21N3O3S B3312279 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 946305-43-7

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No. B3312279
CAS RN: 946305-43-7
M. Wt: 395.5 g/mol
InChI Key: RUEGOIRLXFUEIT-UHFFFAOYSA-N
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Description

The compound “N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a potential active pharmaceutical ingredient . It is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes .


Synthesis Analysis

The synthesis of this compound involves a three-step process . The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by Hantzsch thiazol ring synthesis as the brominated compound reacts with thiourea, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, isonicotinoyl chloride hydrochloride and the thiazol-2-amine react to form the final compound .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Chemical Reactions Analysis

The chemical transformations that occurred during the synthesis are described in the synthesis analysis section. These include bromination, Hantzsch thiazol ring synthesis, and amidation .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15N3OS . Its average mass is 309.385 Da and its monoisotopic mass is 309.093567 Da . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 516.52°C, and a melting point of 220.31°C .

Scientific Research Applications

Antimicrobial Activity

Compounds containing the thiazole nucleus have been reported to exhibit antimicrobial activity . They can block the biosynthesis of certain bacterial lipids and/or act against various bacterial species . This makes them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

The compound N-(4-(2,4-dimethylphenyl)thiazol-2-yl)isonicotinamide is a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . This suggests that it could be used in the treatment of cancer. Other thiazole derivatives have also been found to have antitumor activity .

Anti-inflammatory Activity

Thiazole derivatives have been reported to have anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation.

Antidiabetic Activity

Thiazole derivatives have been reported to have antidiabetic properties . This suggests that they could be used in the treatment of diabetes.

Antioxidant Activity

Thiazole derivatives have been reported to have antioxidant properties . This suggests that they could be used in the treatment of conditions characterized by oxidative stress.

Antifungal Activity

Thiazole derivatives have been reported to have antifungal properties . This suggests that they could be used in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been reported to have antiviral properties . This suggests that they could be used in the treatment of viral infections.

Antihelmintic Activity

Thiazole derivatives have been reported to have antihelmintic properties . This suggests that they could be used in the treatment of helminth infections.

properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-13-4-9-18(14(2)10-13)23-19(25)11-16-12-28-21(22-16)24-20(26)15-5-7-17(27-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEGOIRLXFUEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

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